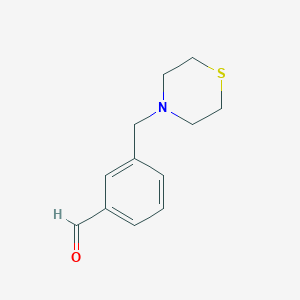

4-(3-Carboxaldehydebenzyl)thiomorpholine

Description

4-(3-Carboxaldehydebenzyl)thiomorpholine is a thiomorpholine derivative featuring a benzyl group substituted at the 3-position with a carboxaldehyde moiety. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is a bioisostere of morpholine, where sulfur replaces oxygen. The carboxaldehyde group introduces an electron-withdrawing and reactive site, enabling further functionalization via Schiff base formation or nucleophilic additions .

Thiomorpholine derivatives are pivotal in medicinal chemistry due to their enhanced lipophilicity compared to morpholine, improving membrane permeability and metabolic stability. The sulfur atom also serves as a "soft spot" for oxidative metabolism, enabling controlled drug clearance .

Propriétés

IUPAC Name |

3-(thiomorpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIRBKPGMZDOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264800 | |

| Record name | Benzaldehyde, 3-(4-thiomorpholinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443327-68-1 | |

| Record name | Benzaldehyde, 3-(4-thiomorpholinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(4-thiomorpholinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxaldehydebenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-carboxaldehydebenzyl chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of 4-(3-Carboxaldehydebenzyl)thiomorpholine may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Carboxaldehydebenzyl)thiomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of 4-(3-Carboxaldehydebenzyl)thiomorpholine can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.

Biology: The compound has been studied for its biological activity, including its potential as a ligand for certain receptors.

Medicine: Research has investigated its use in drug development, particularly in the design of new therapeutic agents.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 4-(3-Carboxaldehydebenzyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-(4-Nitrophenyl)thiomorpholine

Structural Features :

- The nitro group at the para position of the phenyl ring creates strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

- X-ray crystallography reveals a chair conformation for the thiomorpholine ring, with the nitro group in a quasi-axial position. Centrosymmetric dimers form via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygens .

- In contrast, the morpholine analogue (4-(4-nitrophenyl)morpholine) adopts a quasi-equatorial nitro group due to weaker S···O interactions, leading to distinct crystal packing .

Functional Implications :

4-(Prop-2-yn-1-yl)thiomorpholine 1,1-Dioxide

Structural Features :

Comparison :

- The sulfone derivative’s enhanced polarity contrasts with the carboxaldehyde’s reactivity, which may favor different biological interactions (e.g., aldehyde-mediated covalent binding vs. sulfone’s hydrogen bonding).

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Structural Features :

Functional Implications :

- Fluorine enhances metabolic stability and bioavailability compared to the carboxaldehyde derivative, which may undergo oxidation or Schiff base formation in vivo .

Structural and Electronic Trends

Substituent Effects on Reactivity

| Compound | Key Substituent | Reactivity Profile |

|---|---|---|

| 4-(3-Carboxaldehydebenzyl)thiomorpholine | 3-Carboxaldehyde | Electrophilic aldehyde for Schiff bases, nucleophilic additions |

| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitro | Reduction to aniline, electrophilic substitutions |

| 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | Propynyl, sulfone | Click chemistry, hydrogen bonding |

Crystal Packing and Conformation

Antimicrobial Activity

- 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Derivatives : Exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

- Nitro Derivatives : Reduced nitro groups yield anilines for amide coupling, forming kinase inhibitors and antimycobacterial agents .

- Carboxaldehyde Derivative: Potential for forming imine-linked prodrugs or targeting aldehyde dehydrogenase enzymes.

Metabolic Stability

- Sulfur in thiomorpholine is susceptible to oxidation, forming sulfoxides/sulfones, while the carboxaldehyde may undergo rapid hepatic metabolism .

Activité Biologique

4-(3-Carboxaldehydebenzyl)thiomorpholine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its thiomorpholine ring and a carboxaldehyde functional group. Its molecular formula is C11H13NOS, and it features a unique structural arrangement that contributes to its biological activity.

Biological Activity Overview

Research indicates that 4-(3-Carboxaldehydebenzyl)thiomorpholine exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, thereby reducing inflammation in biological systems.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating its potential as an antioxidant agent.

The mechanisms through which 4-(3-Carboxaldehydebenzyl)thiomorpholine exerts its effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could explain its antimicrobial and anti-inflammatory effects.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that mediate inflammation and oxidative stress.

Data Table: Biological Activities of 4-(3-Carboxaldehydebenzyl)thiomorpholine

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Antioxidant | Scavenging free radicals |

Case Studies

Several case studies have explored the biological activity of 4-(3-Carboxaldehydebenzyl)thiomorpholine:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for each strain, showing promising results for future therapeutic applications.

-

Inflammation Model :

- In an animal model of inflammation, administration of 4-(3-Carboxaldehydebenzyl)thiomorpholine resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

-

Oxidative Stress Assessment :

- Research assessing the antioxidant capacity of the compound revealed that it effectively reduced oxidative stress markers in cultured cells. This positions it as a candidate for further exploration in oxidative stress-related conditions.

Research Findings

Recent studies have highlighted the need for further investigation into the pharmacokinetics and toxicity profiles of 4-(3-Carboxaldehydebenzyl)thiomorpholine. Understanding these aspects is crucial for evaluating its potential as a therapeutic agent.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.